molecular formula C12H16O3 B13761000 Acetic acid, 3-isopropyl-5-methoxyphenyl- CAS No. 51028-84-3

Acetic acid, 3-isopropyl-5-methoxyphenyl-

Cat. No.: B13761000
CAS No.: 51028-84-3
M. Wt: 208.25 g/mol
InChI Key: QNAQRLMGXWACIL-UHFFFAOYSA-N
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Description

Overview of Phenylacetic Acid Scaffolds in Organic Chemistry and Biochemistry

The phenylacetic acid (PAA) scaffold, characterized by a phenyl group attached to a carboxylic acid moiety through a methylene (B1212753) bridge, is a fundamental structural motif in organic and biochemistry. wikipedia.org In organic synthesis, PAA and its derivatives serve as versatile intermediates for creating more complex molecules, including pharmaceuticals, perfumes, and polymers. wikipedia.orgacs.org Their utility stems from the reactivity of both the carboxylic acid group and the potential for substitution on the aromatic ring. acs.orggoogle.com

From a biochemical perspective, phenylacetic acid is recognized as a naturally occurring substance found across various life forms, including bacteria, fungi, and plants. nih.govnih.gov It functions as a catabolite of the amino acid phenylalanine in humans and other organisms. wikipedia.orgnih.gov In the plant kingdom, PAA is classified as an auxin, a class of plant hormones that regulate growth and development, although its activity is generally weaker than the more studied indole-3-acetic acid (IAA). nih.govbiorxiv.org The PAA catabolic pathway is a key microbial strategy for degrading various aromatic compounds. nih.gov

Significance of Aromatic Ring Substitutions in Modulating Molecular Functionality

The functional properties of a phenylacetic acid scaffold can be precisely tuned by adding chemical groups, or substituents, to the aromatic ring. These substitutions significantly alter the molecule's electronic and steric properties, thereby influencing its reactivity and interactions with biological targets. libretexts.orgmsu.edu

Substituents are broadly classified as either electron-donating or electron-withdrawing. Electron-donating groups increase the electron density of the aromatic ring, making it more reactive towards electrophiles, a common reaction type in organic synthesis. libretexts.org Conversely, electron-withdrawing groups decrease the ring's electron density, deactivating it towards electrophilic substitution. libretexts.orgmsu.edu This modulation of reactivity is a cornerstone of synthetic strategy. Furthermore, substituents can direct incoming groups to specific positions on the ring (ortho, meta, or para), providing crucial control over the synthesis of complex molecules. acs.org In medicinal chemistry, these modifications are used to optimize a compound's binding affinity to a target protein, alter its solubility, and improve its metabolic stability. nih.gov

Among the vast array of possible substituents, isopropyl and methoxy (B1213986) groups are frequently employed by chemists to explore chemical space and optimize molecular properties.

The isopropyl group is a bulky, non-polar alkyl substituent. ucla.edu Its primary influence is steric; its size can be used to control the orientation of a molecule, which is critical for its interaction with the specific three-dimensional shapes of enzyme active sites or cellular receptors. fiveable.mefiveable.me By introducing steric hindrance, an isopropyl group can also protect a part of the molecule from metabolic breakdown, thereby increasing its stability and duration of action in a biological system. fiveable.me Its lipophilic (fat-loving) nature can enhance a molecule's ability to cross cell membranes. fiveable.me The prevalence of isopropyl units in bioactive natural products and pharmaceuticals underscores their value in drug discovery. nih.gov

The methoxy group (-OCH3) offers a different set of properties. It is considered a non-lipophilic substituent when attached to an aromatic system, meaning it can improve potency without the common drawback of increasing lipophilicity, which can lead to poor absorption and distribution properties. tandfonline.com The methoxy group is an electron-donating group through resonance, which can influence the electronic environment of the aromatic ring. nih.govresearchgate.net It is prevalent in many natural products and approved drugs, where it often plays a key role in binding to biological targets and improving physicochemical properties. nih.govresearchgate.net However, it can sometimes be a site of metabolic breakdown through a process called O-demethylation, a factor that chemists must consider during drug design. tandfonline.com

Substituent GroupKey Physicochemical EffectsPrimary Role in Molecular Design
Isopropyl (-CH(CH3)2)Increases steric bulk, enhances lipophilicity. fiveable.meModulates molecular conformation, improves metabolic stability, enhances membrane permeability. fiveable.mefiveable.me
Methoxy (-OCH3)Electron-donating, generally non-lipophilic on aromatic rings. tandfonline.comImproves target binding and physicochemical properties without increasing lipophilicity. tandfonline.comnih.govresearchgate.net

Contextualization of Acetic Acid, 3-Isopropyl-5-Methoxyphenyl- within Phenylacetic Acid Research

Acetic acid, 3-isopropyl-5-methoxyphenyl- represents a specific molecule within the vast family of phenylacetic acid derivatives. While detailed research specifically focused on this compound is not widely published, its structure can be analyzed based on the principles of its constituent parts.

The core scaffold is phenylacetic acid. The aromatic ring is substituted at the 3 and 5 positions (meta-positions relative to the acetic acid group). This substitution pattern is significant, as it directs the electronic and steric influences of the groups.

5-methoxy group: Also in a meta position, the methoxy group would primarily exert its electronic effects, modulating the electron density of the aromatic ring. nih.govresearchgate.net

The combination of a bulky, lipophilic group (isopropyl) and a polar, electron-donating group (methoxy) on the same phenylacetic acid scaffold makes this compound an interesting subject for chemical synthesis and property evaluation. It exemplifies the strategies used by medicinal chemists to create novel molecular architectures with potentially unique biological or material properties. Research on related compounds, such as 3-methoxyphenylacetic acid (3-MOPAA), has identified it as a phytotoxin produced by certain fungi, highlighting how simple substitutions can lead to significant biological activity. mdpi.com

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)
Phenylacetic acid103-82-2C8H8O2136.15
(5-Isopropyl-2-methoxyphenyl)acetic acid383135-03-3C12H16O3208.25
3-Methoxyphenylacetic acid1798-09-0C9H10O3166.17
Acetic acid, 3-isopropyl-5-methoxyphenyl-N/AC12H16O3208.25

Research Trajectories and Academic Relevance of Complex Acetic Acid Derivatives

The field of acetic acid derivatives is experiencing significant growth, driven by increasing demand from the pharmaceutical, textile, and chemical industries. coherentmarketinsights.comdataintelo.com Current research trajectories are focused on developing more efficient and sustainable methods for synthesizing these compounds. coherentmarketinsights.com This includes the use of novel catalysts and green chemistry principles to reduce environmental impact. nih.govmdpi.com

In academia and pharmaceutical research, there is a strong emphasis on creating complex and highly functionalized derivatives. The goal is to generate novel compounds with enhanced biological activity, improved selectivity for their targets, and better physicochemical properties. The development of bio-based acetic acid and its derivatives is also a major trend, aligning with the broader shift towards sustainable chemical production. dataintelo.com As our understanding of molecular interactions and disease pathways deepens, the ability to synthesize precisely structured acetic acid derivatives like Acetic acid, 3-isopropyl-5-methoxyphenyl- will remain crucial for the discovery of new medicines and advanced materials. The global market for acetic acid and its derivatives is projected to expand significantly, reflecting the compound class's enduring importance in science and industry. dataintelo.combccresearch.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51028-84-3

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

2-(3-methoxy-5-propan-2-ylphenyl)acetic acid

InChI

InChI=1S/C12H16O3/c1-8(2)10-4-9(6-12(13)14)5-11(7-10)15-3/h4-5,7-8H,6H2,1-3H3,(H,13,14)

InChI Key

QNAQRLMGXWACIL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC(=C1)CC(=O)O)OC

Origin of Product

United States

Advanced Synthetic Methodologies for Acetic Acid, 3 Isopropyl 5 Methoxyphenyl and Analogues

Strategic Approaches to Phenylacetic Acid Core Synthesis

The phenylacetic acid scaffold is characterized by a carboxymethyl group (-CH₂COOH) attached to a phenyl ring. The primary challenge in synthesizing derivatives like Acetic acid, 3-isopropyl-5-methoxyphenyl- lies in the precise installation of the acetic acid moiety onto a pre-functionalized aromatic ring or the construction of the substituted ring on an existing acetic acid precursor. Strategies have evolved from classical multi-step sequences to more efficient and atom-economical catalytic protocols.

Traditional syntheses of phenylacetic acids often involve multi-step pathways that, while reliable, can be lengthy and generate significant waste. A classic and widely used method is the hydrolysis of benzyl (B1604629) cyanides. orgsyn.org This approach would begin with a suitably substituted toluene (B28343) derivative. For the target compound, a hypothetical route could start from 1-isopropyl-3-methoxy-5-methylbenzene. This starting material would undergo side-chain halogenation, for instance, free-radical bromination, to yield 1-(bromomethyl)-3-isopropyl-5-methoxybenzene. Subsequent nucleophilic substitution with a cyanide salt, such as sodium or potassium cyanide, would produce the corresponding benzyl cyanide. The final step involves the hydrolysis of the nitrile group under acidic or basic conditions to afford the desired Acetic acid, 3-isopropyl-5-methoxyphenyl-. orgsyn.orgquora.com

Another multi-step approach involves the Friedel-Crafts reaction. quora.com For instance, one could envision a reaction between 1-isopropyl-3-methoxybenzene (B1600703) and an acetylating agent like chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). This would be followed by a reduction step to yield the final product. The development of complex phenylacetic acid derivatives may necessitate even more elaborate sequences, sometimes requiring five or more steps and employing various reactions to build the core structure and introduce the desired substituents. mdpi.com

To overcome the limitations of stoichiometric multi-step syntheses, significant research has focused on developing catalytic methods for C-C bond formation. These protocols offer greater efficiency, milder reaction conditions, and improved functional group tolerance. acs.org

In the realm of green chemistry, metal-free catalytic systems are highly desirable. While many metal-free reactions focus on the modification of existing arylacetic acids, such as oxidative decarboxylation to form aldehydes and ketones, researchgate.netchemrevlett.com some methods address the scaffold's formation. An iodine-promoted dehomologative oxidation provides a method for converting arylacetic acids into aryl carboxylic acids using DMSO as both the solvent and the oxidant. nih.govorganic-chemistry.orgsemanticscholar.org This process involves decarboxylation followed by oxidation and is notable for its operational simplicity and avoidance of toxic metal reagents. organic-chemistry.org While this specific reaction shortens the acetic acid moiety rather than creating it, the principles of metal-free catalysis are central to ongoing research aimed at developing direct, metal-free C-C bond-forming reactions for arylacetic acid synthesis.

A highly practical and scalable catalytic method for preparing phenylacetic acids involves the reduction of α-hydroxyphenylacetic acids (mandelic acids). acs.orgacs.org This approach utilizes a catalytic amount of sodium iodide with a stoichiometric reductant like phosphorous acid. organic-chemistry.orgnih.gov The key to this process is the in situ generation of hydroiodic acid (HI), which acts as the effective reducing agent, thus avoiding the handling of the hazardous and corrosive pure reagent. organic-chemistry.org This methodology has proven to be robust, tolerating a wide array of functional groups on the aromatic ring and allowing for production on a multi-kilogram scale. acs.orgacs.org To synthesize Acetic acid, 3-isopropyl-5-methoxyphenyl-, one would require the corresponding mandelic acid precursor, 2-hydroxy-2-(3-isopropyl-5-methoxyphenyl)acetic acid.

Table 1: Selected Substrate Scope for Iodide-Catalyzed Reduction of Mandelic Acids This table is representative of the general reaction's scope as detailed in the cited literature.

Starting Mandelic Acid DerivativeProduct Phenylacetic Acid DerivativeYield (%)
2-Hydroxy-2-phenylacetic acidPhenylacetic acid>95%
2-(4-Chlorophenyl)-2-hydroxyacetic acid4-Chlorophenylacetic acid>95%
2-Hydroxy-2-(4-methoxyphenyl)acetic acid4-Methoxyphenylacetic acid>95%
2-Hydroxy-2-(3-fluorophenyl)acetic acid3-Fluorophenylacetic acid>95%

Data compiled from findings on scalable synthesis via iodide-catalyzed reduction. acs.orgacs.orgorganic-chemistry.org

Carbonylation reactions represent a powerful and direct method for synthesizing carboxylic acids by introducing a carbonyl group. Transition-metal-catalyzed carbonylation of benzyl halides is a prominent strategy for accessing phenylacetic acids. acs.org These reactions, typically catalyzed by palladium or nickel complexes, involve the reaction of a benzyl halide with carbon monoxide. youtube.com The process can be adapted to produce carboxylic acids, esters, or amides depending on the nucleophile used (e.g., water, alcohol, or amine). rsc.org Recent advancements focus on using safer carbon monoxide surrogates, such as phenyl formate, and developing highly efficient catalysts that operate under mild conditions. organic-chemistry.org For the synthesis of the target compound, this would involve the palladium-catalyzed carbonylation of 1-(halomethyl)-3-isopropyl-5-methoxybenzene with CO and water. rsc.org

Table 2: Overview of Catalytic Carbonylation Methods for Arylacetic Acid Synthesis

Catalyst SystemCO SourceSubstrate TypeKey Features
Palladium(II) Acetate / LigandCarbon Monoxide (gas)Aryl HalidesWidely applicable, functional group tolerance. organic-chemistry.org
Rhodium / Iridium ComplexesCarbon Monoxide (gas)MethanolIndustrial process for acetic acid (Monsanto/Cativa). youtube.com
Palladium(0) / LigandPhenyl FormateAryl HalidesAvoids use of gaseous, toxic CO. organic-chemistry.org
Nickel / Reducing AgentCarbon Dioxide (CO₂)Aryl ChloridesUtilizes CO₂ as a C1 source. organic-chemistry.org

When the α-carbon of the acetic acid moiety is substituted, it becomes a chiral center, leading to enantiomeric forms that may have distinct biological activities. nih.gov While Acetic acid, 3-isopropyl-5-methoxyphenyl- is not itself chiral at this position, the synthesis of its chiral α-substituted analogues is of significant interest. Asymmetric synthesis aims to produce a single enantiomer selectively.

One established strategy is the use of a chiral auxiliary. For example, an iron-based chiral auxiliary, [(η⁵-C₅H₅)Fe(CO)(PPh₃)], can be attached to an acetyl group. The resulting complex can be deprotonated to form a chiral enolate, which then reacts with electrophiles with a high degree of stereocontrol. Subsequent removal of the auxiliary yields the chiral carboxylic acid derivative. iupac.org

More modern approaches rely on chiral catalysis. Chiral pyridone ligands have been developed for palladium(II)-catalyzed C-H activation, enabling highly enantioselective arylation of C-H bonds to create chiral centers. acs.org Another catalytic method is the rhodium-catalyzed asymmetric carboxylation of allylic bromides, which can form stereogenic centers bearing two different carboxylate groups with high enantioselectivity. rsc.org These catalytic methods are at the forefront of synthesizing optically active phenylacetic acid derivatives, offering efficient routes to complex chiral molecules. nih.gov

Table 3: Examples of Asymmetric Methodologies for Chiral Phenylacetic Acid Analogues

MethodCatalyst / AuxiliaryType of TransformationEnantiomeric Excess (ee)
Chiral AuxiliaryIron Acyl ComplexAlkylation of α-carbonHigh diastereoselectivity
Asymmetric CatalysisRhodium / Chiral LigandAsymmetric CarboxylationUp to 91% ee rsc.org
Asymmetric CatalysisPalladium / Chiral Pyridone LigandEnantioselective C-H ArylationNot specified
Asymmetric CycloadditionChiral Lewis AcidsSelenolactonizationsUp to 96% ee nih.gov

Asymmetric Synthesis of Chiral Phenylacetic Acid Derivatives

Enantioselective Alkylation Strategies for Arylacetic Acids

The enantioselective alkylation of arylacetic acids is a fundamental transformation for the synthesis of chiral α-arylpropionic acids, a class of compounds to which optically active Acetic acid, 3-isopropyl-5-methoxyphenyl- belongs. Traditional methods often rely on the use of chiral auxiliaries, which are covalently bonded to the arylacetic acid substrate to direct the stereochemical outcome of the alkylation reaction. While effective, these methods require additional steps for the attachment and removal of the auxiliary.

More recently, direct enantioselective alkylation methods have been developed that circumvent the need for covalent chiral auxiliaries. One such approach involves the use of a chiral lithium amide as a stereodirecting reagent. acs.orgbrainkart.com In this method, the arylacetic acid is deprotonated to form an enediolate, which then undergoes alkylation in the presence of a chiral lithium amide complex. This complex creates a chiral environment around the enediolate, leading to a facial-selective alkylation and the formation of the desired enantiomer of the α-alkylated arylacetic acid. acs.orgbrainkart.com This protocol is operationally simple and the chiral amine can often be recovered. acs.orgbrainkart.com

The effectiveness of this strategy has been demonstrated for a variety of arylacetic acids and alkylating agents. High enantioselectivities have been achieved, particularly with sterically more hindered alkylating agents. google.com

Table 1: Enantioselective Alkylation of Phenylacetic Acid using a Chiral Lithium Amide

EntryAlkylating AgentYield (%)Enantiomeric Excess (ee, %)
1Iodomethane8388
2Iodoethane8196

Data sourced from studies on the direct alkylation of phenylacetic acid. google.com

Asymmetric Hydrogenation Routes for Optically Active Phenylacetic Acids

Asymmetric hydrogenation represents a highly efficient and atom-economical method for the synthesis of optically active phenylacetic acids. This approach typically involves the hydrogenation of a prochiral precursor, such as an α,β-unsaturated carboxylic acid, in the presence of a chiral transition metal catalyst. Ruthenium, rhodium, and iridium complexes with chiral phosphine (B1218219) ligands are commonly employed for this purpose. researchgate.net

For the synthesis of chiral α-arylpropionic acids, the asymmetric hydrogenation of α-aryl acrylic acids is a key strategy. chemsrc.commdpi.com Chiral RuPHOX-Ru and nickel-based catalyst systems have shown excellent performance in the hydrogenation of various α-substituted acrylic acids, affording the corresponding chiral products in high yields and with exceptional enantioselectivities. chemsrc.commdpi.com The reaction is often carried out under mild conditions of hydrogen pressure and temperature. chemsrc.commdpi.com

The mechanism of these reactions is complex and can vary depending on the catalyst and substrate. In the case of some BINAP-ruthenium(II) diacetate catalyzed hydrogenations of α-(acylamino)acrylic esters, the reaction is believed to proceed through a monohydride-unsaturate mechanism. brainkart.com

Table 2: Asymmetric Hydrogenation of α-Aryl Acrylic Acids with Chiral Catalysts

Catalyst SystemSubstrateYield (%)Enantiomeric Excess (ee, %)
RuPHOX-RuTiglic Acid>9997.0
RuPHOX-RuAtropic Acid>9998.6
Ni(OAc)₂·4H₂O / (R,R)-BenzP2-Phenylacrylic acid9998.2
Ni(OAc)₂·4H₂O / (R,R)-BenzP2-(4-Fluorophenyl)acrylic acid9998.8

Data represents examples of asymmetric hydrogenation of α-substituted acrylic acids. chemsrc.commdpi.com

Regioselective and Stereoselective Functionalization of the Aromatic Ring

The synthesis of Acetic acid, 3-isopropyl-5-methoxyphenyl- requires precise installation of the isopropyl and methoxy (B1213986) groups at the meta positions of the phenylacetic acid core. This necessitates regioselective and, where applicable, stereoselective functionalization of the aromatic ring.

Directed Ortho-Metalation and Related Techniques for Substituted Phenyl Rings

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. researchgate.net This strategy utilizes a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium reagent, typically n-butyllithium or s-butyllithium. This coordination directs the deprotonation of the aromatic ring at the position ortho to the DMG. researchgate.netorgsyn.org The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups. researchgate.net

Common DMGs include methoxy groups, amides, and carbamates. researchgate.net The methoxy group is a moderate DMG, capable of directing lithiation to its ortho position. google.com This technique allows for the introduction of substituents adjacent to an existing group, providing a level of regiocontrol that can be difficult to achieve with classical electrophilic aromatic substitution reactions. researchgate.net

Methodologies for Introducing Isopropyl and Methoxy Substituents

The synthesis of a 3,5-disubstituted phenylacetic acid, such as the target compound, requires a multi-step approach to achieve the desired substitution pattern. The directing effects of the substituents must be carefully considered at each step.

A plausible synthetic route could begin with a 3,5-disubstituted phenol. acs.org For instance, starting with 3,5-dibromotoluene, a series of reactions including nucleophilic aromatic substitution and subsequent functional group manipulations can lead to the desired 3,5-disubstituted pattern. acs.org

To introduce the isopropyl and methoxy groups specifically, one could envision a strategy starting from a precursor like 3,5-dihydroxybenzoic acid. The hydroxyl groups could be selectively protected, followed by the introduction of the isopropyl group via a Friedel-Crafts alkylation or a related reaction. The remaining hydroxyl group could then be methylated to give the methoxy group. Subsequent conversion of the carboxylic acid to the acetic acid side chain would complete the synthesis.

Alternatively, a strategy involving a removable directing group could be employed. For example, a strongly activating group could be used to direct the initial substitutions, and then be removed later in the synthesis. brainkart.com

Derivatization Strategies for Acetic Acid, 3-Isopropyl-5-Methoxyphenyl-

The carboxylic acid moiety of Acetic acid, 3-isopropyl-5-methoxyphenyl- offers a versatile handle for further chemical modification through derivatization reactions.

Esterification and Amidation Reactions for Modifying the Carboxylic Acid Moiety

Esterification and amidation are fundamental transformations of carboxylic acids. For a sterically hindered arylacetic acid, these reactions may require specific activating agents or catalysts to proceed efficiently.

Esterification: The conversion of a carboxylic acid to an ester can be achieved through various methods. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a classic method but may not be suitable for sensitive substrates. For sterically hindered alcohols, alternative methods are often necessary. libretexts.org The use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a base like 4-(dimethylamino)pyridine (DMAP) can facilitate esterification under milder conditions. mzcloud.org Another approach involves the in situ formation of highly reactive benzotriazole (B28993) esters, which then readily react with alcohols. mzcloud.org

Amidation: The formation of an amide bond from a carboxylic acid and an amine is a cornerstone of organic synthesis. Direct thermal condensation is often inefficient due to the formation of unreactive ammonium (B1175870) carboxylate salts. Therefore, coupling reagents are typically employed. A wide array of such reagents exists, including carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., BOP, PyBOP), and uranium salts (e.g., HBTU, HATU). For challenging couplings, such as those involving sterically hindered carboxylic acids or electron-deficient amines, more specialized methods may be required. One such method involves the in situ formation of acyl fluorides, which are highly reactive towards amines. Boronic acids have also been shown to catalyze direct amidation reactions under mild conditions.

Modification of Aromatic Substituents for Structure-Property Exploration

The exploration of structure-property relationships through the systematic modification of aromatic substituents is a cornerstone of modern chemical research. For the scaffold of Acetic acid, 3-isopropyl-5-methoxyphenyl-, altering the nature and position of the isopropyl and methoxy groups, or introducing new functionalities, can profoundly impact the compound's characteristics.

Synthetic strategies often employ cross-coupling reactions to introduce a variety of substituents onto the phenyl ring. For instance, palladium-catalyzed reactions like the Suzuki coupling are effective for forming new carbon-carbon bonds. inventivapharma.com This allows for the synthesis of analogues where the isopropyl group is replaced by other alkyl or aryl groups. A general approach involves coupling an appropriately substituted aryl boronic acid with a halo-phenylacetic acid ester, followed by hydrolysis to yield the desired acid. inventivapharma.com The efficiency of such couplings can be influenced by the electronic nature of the substituents present. inventivapharma.com

A multi-step synthesis for preparing highly substituted phenylacetic acid derivatives has been demonstrated, starting from precursors like 2,6-dibromo-4-methylaniline. mdpi.comresearchgate.net This route involves the initial construction of a polysubstituted aromatic core, such as 3,4,5-triphenyltoluene, via sequential diazotization and Suzuki coupling reactions. mdpi.comresearchgate.net The core is then functionalized to introduce the acetic acid moiety. This is typically achieved by benzylic bromination of a methyl group on the ring using N-bromosuccinimide (NBS), followed by cyanation with potassium cyanide, and subsequent hydrolysis of the resulting nitrile to the carboxylic acid. mdpi.comresearchgate.net

The following table illustrates a series of hypothetical analogues of Acetic acid, 3-isopropyl-5-methoxyphenyl- and the potential synthetic strategies for their creation, highlighting how modifications can be used to probe structure-property relationships.

Table 1: Synthetic Exploration of Analogues of Acetic Acid, 3-isopropyl-5-methoxyphenyl-

Analogue Name R¹ Substituent R² Substituent Potential Synthetic Approach Property to Explore
Acetic acid, 3-ethyl-5-methoxyphenyl- -CH₂CH₃ -OCH₃ Suzuki coupling of 3-bromo-5-methoxyphenylacetic acid ester with ethylboronic acid. Steric effects on molecular packing.
Acetic acid, 3-isopropyl-5-hydroxyphenyl- -CH(CH₃)₂ -OH Demethylation of the corresponding methoxy derivative using agents like BBr₃. Impact of hydrogen bonding capability.
Acetic acid, 3-fluoro-5-methoxyphenyl- -F -OCH₃ Synthesis from 3-fluoro-5-methoxybenzaldehyde (B1353455) via standard homologation protocols. Influence of electronegativity on electronic properties.

Advanced Spectroscopic and Structural Elucidation Research Methodologies

Mass Spectrometry (MS) in Mechanistic Organic Chemistry and Reaction Monitoring

Mass spectrometry (MS) stands as a powerful analytical technique in mechanistic organic chemistry, offering profound insights into reaction pathways, intermediate species, and final product structures. The technique measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weights and elemental compositions with high accuracy. In the context of "Acetic acid, 3-isopropyl-5-methoxyphenyl-," MS is instrumental in tracking the progress of its synthesis or degradation. By analyzing aliquots from a reaction mixture over time, researchers can monitor the depletion of reactants and the formation of products, thereby elucidating reaction kinetics and mechanisms. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of transient intermediates, which is crucial for proposing and validating reaction mechanisms. mdpi.com

Table 1: Postulated Mass Spectrometry Fragmentation for Acetic acid, 3-isopropyl-5-methoxyphenyl-

Fragment Postulated Structure m/z (approx.) Significance
[M-CH₃]⁺ Loss of a methyl group from the isopropyl moiety 193.1 Indicates the presence of an isopropyl group.
[M-C₃H₇]⁺ Loss of the isopropyl group 165.1 Confirms the isopropyl substituent.
[M-OCH₃]⁺ Loss of the methoxy (B1213986) group 177.1 Confirms the methoxy substituent.
[M-COOH]⁺ Loss of the carboxylic acid group 163.1 A common fragmentation for carboxylic acids, indicating the presence of the acetic acid moiety. up.ac.za

Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for the analysis of complex mixtures in organic chemistry. lcms.cz It couples the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. This is particularly useful when synthesizing "Acetic acid, 3-isopropyl-5-methoxyphenyl-" or studying its reactions, where multiple components such as starting materials, intermediates, byproducts, and the final product may coexist. researchgate.net

The liquid chromatography component separates these compounds based on their physicochemical properties, such as polarity. As each compound elutes from the chromatography column, it enters the mass spectrometer, which provides a mass spectrum for each separated component. This allows for the unambiguous identification and quantification of each species in the mixture. For instance, in monitoring a reaction, LC-MS can track the concentration of "Acetic acid, 3-isopropyl-5-methoxyphenyl-" and any related impurities over time. The use of specific LC-MS grade solvents and reagents is crucial for achieving high sensitivity and avoiding interference. lcms.cz

Table 2: Hypothetical LC-MS Data for a Synthesis Reaction Mixture

Retention Time (min) Detected m/z Proposed Compound Identity Relative Abundance (%)
2.5 152.1 3-Isopropyl-5-methoxyphenol (Starting Material) 15
4.8 208.1 Acetic acid, 3-isopropyl-5-methoxyphenyl- (Product) 75

Note: This data is illustrative and designed to represent a typical output from an LC-MS analysis for reaction monitoring.

Gas chromatography-mass spectrometry (GC-MS) is a complementary technique to LC-MS, ideally suited for the analysis of volatile and thermally stable compounds. researchgate.netjmchemsci.com In the context of research involving "Acetic acid, 3-isopropyl-5-methoxyphenyl-," GC-MS would be the method of choice for identifying any volatile byproducts or degradation products that might arise from its synthesis or subsequent reactions. researchgate.netjmchemsci.com To be analyzed by GC, the carboxylic acid group of the target compound would typically need to be derivatized (e.g., through esterification) to increase its volatility.

The process involves injecting the sample into a gas chromatograph, where it is vaporized and separated as it passes through a capillary column. The separated components then flow into the mass spectrometer, which generates a mass spectrum for each. The resulting data, a combination of retention time from the GC and the mass spectrum from the MS, allows for high-confidence identification of volatile compounds, often by comparison to spectral libraries. hpst.czresearchgate.net

Table 3: Potential Volatile Compounds in a Reaction Side-Stream Analyzed by GC-MS

Retention Time (min) Key Mass Fragments (m/z) Compound Identification Volatility
3.1 43, 58 Isopropanol High
5.4 135, 121, 91 1-Isopropyl-3-methoxybenzene (B1600703) Moderate

Note: This table presents hypothetical data for a GC-MS analysis, including a derivatized form of the target compound to render it suitable for this technique.

Computational Chemistry and Theoretical Investigations of Acetic Acid, 3 Isopropyl 5 Methoxyphenyl

Molecular Docking and Receptor Interaction Modeling

Prediction of Binding Modes and Interaction Energies with Target Macromolecules

The search results did not yield any specific studies applying these computational methods to Acetic acid, 3-isopropyl-5-methoxyphenyl-. Therefore, no data on its electronic structure, conformational analysis, vibrational spectra, behavior in solution, or interactions with macromolecular targets could be retrieved.

Ligand-Target Complex Stability Analysis

The stability of a complex formed between a ligand, such as Acetic acid, 3-isopropyl-5-methoxyphenyl-, and its biological target is a critical determinant of its potential therapeutic efficacy. Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are powerful tools for assessing this stability.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. The process involves sampling a vast number of conformations and orientations of the ligand within the binding site and scoring them based on a function that approximates the binding free energy. This scoring function typically accounts for electrostatic interactions, van der Waals forces, hydrogen bonds, and desolvation penalties. For Acetic acid, 3-isopropyl-5-methoxyphenyl-, docking studies would identify key interactions, such as hydrogen bonds formed by its carboxylic acid group with polar residues in the target's active site, and hydrophobic interactions involving the isopropyl and methoxyphenyl groups. nih.govajpp.in

Following docking, molecular dynamics (MD) simulations provide a more dynamic and detailed view of the ligand-target complex's stability over time. aip.org MD simulations model the atomic-level movements of the system by solving Newton's equations of motion, offering insights into the conformational flexibility of both the ligand and the target. aip.orgrsc.org The stability of the complex is evaluated by analyzing metrics such as the root-mean-square deviation (RMSD) of the ligand from its initial docked pose, the root-mean-square fluctuation (RMSF) of protein residues, and the persistence of intermolecular interactions like hydrogen bonds throughout the simulation. A stable complex is typically characterized by low RMSD values and sustained key interactions. nih.gov

The binding free energy can be calculated more rigorously from MD simulations using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP). These calculations provide a quantitative measure of the binding affinity and, consequently, the stability of the ligand-target complex.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to correlate the structural features of molecules with their physicochemical properties through mathematical equations. researchgate.netresearchgate.net This approach is invaluable for predicting the properties of novel or uncharacterized compounds like Acetic acid, 3-isopropyl-5-methoxyphenyl-, thereby accelerating chemical research and development by reducing the need for extensive experimental testing.

The fundamental principle of QSPR is that the variation in the properties of a group of compounds is a direct function of the variation in their molecular structures. The process involves three main stages:

Data Set Generation: A dataset of compounds with known experimental values for a specific property is compiled.

Descriptor Calculation: For each molecule in the dataset, a set of numerical values known as molecular descriptors, which encode different aspects of its chemical structure, is calculated.

Model Development and Validation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical model that links the descriptors to the property of interest. researchgate.netresearchgate.net The model's predictive power is then rigorously validated using internal and external validation techniques.

Molecular descriptors are the cornerstone of QSPR modeling, providing a numerical representation of a molecule's chemical information. They can be categorized into several classes, including constitutional, topological, geometric, and electronic descriptors. For Acetic acid, 3-isopropyl-5-methoxyphenyl-, these descriptors would quantify its various structural attributes.

A QSPR model for predicting a specific physico-chemical parameter, such as boiling point or solubility, would be developed by finding the optimal correlation between a selection of these descriptors and the experimental property values for a training set of related aromatic acids. researchgate.netmdpi.com

Table 1: Illustrative Molecular Descriptors for Acetic acid, 3-isopropyl-5-methoxyphenyl- This table presents a selection of common molecular descriptors and hypothetical values to illustrate the concept.

Descriptor Type Descriptor Name Description Hypothetical Value
Constitutional Molecular Weight (MW) The sum of the atomic weights of all atoms in the molecule. 208.25 g/mol
Topological Wiener Index (W) A distance-based index reflecting molecular branching. 1358
Geometric Molecular Surface Area (MSA) The total surface area of the molecule. 215.4 Ų
Electronic Dipole Moment (µ) A measure of the molecule's overall polarity. 2.1 D
Physicochemical LogP The logarithm of the octanol-water partition coefficient, indicating lipophilicity. 2.8

The acidity constant (pKa) is a critical parameter that influences a molecule's behavior in biological and chemical systems. Computational chemistry offers reliable methods for predicting pKa values from first principles, bypassing experimental challenges. The most common approach involves the use of a thermodynamic cycle that dissects the dissociation process into steps that can be calculated with high accuracy.

The pKa is directly related to the standard Gibbs free energy of the acid dissociation reaction in solution (ΔG°aq). This value is calculated using the following equation:

ΔG°aq = G°gas(A⁻) + G°gas(H⁺) - G°gas(HA) + ΔG°solv(A⁻) + ΔG°solv(H⁺) - ΔG°solv(HA)

Where:

G°gas represents the Gibbs free energy of each species in the gas phase, typically calculated using high-level quantum mechanical methods like Density Functional Theory (DFT) or composite methods (e.g., CBS-QB3). researchgate.net

ΔG°solv is the free energy of solvation for each species, which accounts for the interaction of the solute with the solvent (water). This is commonly calculated using implicit continuum solvation models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). researchgate.net

For robust predictions, especially for molecules with conformational flexibility like arylboronic acids or substituted phenols, it is crucial to consider multiple low-energy conformations of both the acid and its conjugate base. mdpi.com The final pKa is derived from a Boltzmann-weighted average of the contributions from all significant conformers.

Table 2: Common Computational Protocols for pKa Prediction

Component Method Description
Geometry Optimization & Frequency DFT (e.g., B3LYP, M06-2X) Used to find the minimum energy structures and calculate thermal contributions to the Gibbs free energy.
Gas-Phase Energy High-Level DFT or Composite Methods Provides accurate electronic energies. Common basis sets include 6-311++G(d,p) or larger.
Solvation Energy Implicit Solvation Models (PCM, SMD, CPCM) Calculates the energy change when transferring the molecule from the gas phase to the solvent. researchgate.net

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry provides indispensable tools for investigating the detailed mechanisms of chemical reactions. By mapping the potential energy surface (PES) of a reaction, theoretical chemists can identify the structures of reactants, products, intermediates, and, most importantly, transition states. semanticscholar.org This allows for a comprehensive understanding of reaction pathways, kinetics, and selectivity. Density Functional Theory (DFT) is the most widely used method for these investigations due to its favorable balance of accuracy and computational cost. mdpi.comrsc.org

The transition state (TS) is a critical point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. Its structure and energy determine the activation energy (Ea) and, therefore, the rate of the reaction.

Locating a transition state computationally involves sophisticated algorithms that search for a first-order saddle point on the PES—a structure that is a minimum in all directions except for one, which corresponds to the reaction path. A key step in confirming a true transition state is a frequency calculation. A valid TS structure must have exactly one imaginary frequency, and the vibrational mode associated with this frequency should correspond to the atomic motion that transforms the reactants into products.

For a potential synthetic route to Acetic acid, 3-isopropyl-5-methoxyphenyl-, such as a Suzuki coupling to form the C-C bond, transition state analysis could reveal the precise geometry of the atoms involved in the key bond-forming step and the energy required to surmount the activation barrier. inventivapharma.com

Table 3: Typical Output of a Transition State Calculation

Parameter Description Significance
Optimized Geometry The 3D coordinates of the transition state structure. Reveals the arrangement of atoms at the peak of the energy barrier.
Electronic Energy The total electronic energy of the TS structure. Used to calculate the activation energy relative to the reactants.
Vibrational Frequencies The frequencies of the normal modes of vibration. The presence of one imaginary frequency confirms a true transition state.
Zero-Point Vibrational Energy (ZPVE) The vibrational energy present even at 0 K. A necessary correction to the electronic energy for accurate barrier height calculation.

Many complex organic transformations rely on catalysts that operate through a multi-step cycle. Computational chemistry allows for the simulation of the entire catalytic cycle, providing a step-by-step understanding of the catalyst's role. This involves:

Identifying all Intermediates: Calculating the optimized structure and energy of every stable species involved in the cycle.

Locating all Transition States: Finding the transition state connecting each step of the cycle.

Constructing the Energy Profile: Plotting the relative free energies of all intermediates and transition states to create a complete reaction profile.

This detailed profile reveals the rate-determining step of the cycle (the step with the highest energy barrier) and can provide insights into how the catalyst's structure could be modified to improve its efficiency or selectivity. For example, in a rhodium-catalyzed C-H activation reaction, DFT calculations can elucidate the mechanism of each step, including oxidative addition, migratory insertion, and reductive elimination. semanticscholar.org Simulating a hypothetical catalytic synthesis of Acetic acid, 3-isopropyl-5-methoxyphenyl- would allow for the rational design of more effective catalysts and optimized reaction conditions.

Molecular Mechanisms of Biological Interaction and Targeted Modulation Studies

Enzyme Inhibition Mechanisms and Theoretical Models

Theoretical and experimental studies detailing the specific interactions between Acetic acid, 3-isopropyl-5-methoxyphenyl- and various enzyme targets are not present in publicly accessible scientific literature. The following sections reflect the absence of data for the requested enzymatic targets.

Investigation of Lipoxygenase (LOX) Inhibition at the Molecular Level

There are currently no available studies investigating the molecular mechanism of Lipoxygenase (LOX) inhibition by Acetic acid, 3-isopropyl-5-methoxyphenyl-. Research on other phenylacetic acid derivatives has shown that this class of compounds can exhibit inhibitory activity against cyclooxygenase (COX) and LOX enzymes, but specific kinetic data, binding models, or theoretical analyses for the 3-isopropyl-5-methoxy substituted variant are not documented.

Mechanistic Studies of Acetylcholinesterase (AChE) Inhibition

No mechanistic or kinetic studies detailing the inhibition of Acetylcholinesterase (AChE) by Acetic acid, 3-isopropyl-5-methoxyphenyl- have been published. The potential for this compound to act as an AChE inhibitor, including its binding mode to the catalytic or peripheral anionic sites of the enzyme, remains uninvestigated.

Analysis of Alpha-Glucosidase Inhibition Mechanisms

An analysis of the alpha-glucosidase inhibition mechanism for Acetic acid, 3-isopropyl-5-methoxyphenyl- cannot be provided, as no research on this topic has been published. Therefore, data regarding its inhibitory concentration (IC50), mode of inhibition (e.g., competitive, non-competitive), and molecular interactions with the enzyme's active site are not available.

Theoretical Frameworks for PARP1 Binding and Inhibition

There are no theoretical frameworks or computational studies in the existing literature that describe the binding and inhibition of Poly (ADP-ribose) polymerase-1 (PARP1) by Acetic acid, 3-isopropyl-5-methoxyphenyl-. The potential interactions, binding affinity, and inhibitory mechanism against PARP1 have not been explored.

Receptor Binding and Allosteric Modulation at the Molecular Level

Information regarding the interaction of Acetic acid, 3-isopropyl-5-methoxyphenyl- with neuronal receptors is not available.

Computational Modeling of Interactions with Neurotransmitter Receptors (e.g., GABAergic System)

No computational modeling or molecular docking studies have been published that describe the interaction between Acetic acid, 3-isopropyl-5-methoxyphenyl- and neurotransmitter receptors, including those of the GABAergic system. The binding affinity, potential allosteric modulation effects, and specific molecular interactions with receptors such as GABA-A have not been characterized.

Ligand-Receptor Interaction Dynamics and Specificity

Currently, there is a notable absence of publicly available scientific literature detailing the specific ligand-receptor interaction dynamics for Acetic acid, 3-isopropyl-5-methoxyphenyl-. While the broader class of phenylacetic acid derivatives is known to interact with various biological targets, specific studies elucidating the binding affinity, receptor specificity, and molecular docking of the 3-isopropyl-5-methoxy substituted compound are not available. Research in this area would be necessary to identify the precise protein targets and understand the structural basis for its potential biological activity. Without such studies, the specific receptors it may bind to and the conformational changes it might induce remain purely speculative.

Theoretical Pathways of Cellular and Subcellular Interaction

The theoretical pathways of how Acetic acid, 3-isopropyl-5-methoxyphenyl- may interact at the cellular and subcellular levels are predicated on the known behaviors of structurally related molecules. However, specific investigations into this compound are required for confirmation.

There is no specific research available on the modulation of metabolic pathways by Acetic acid, 3-isopropyl-5-methoxyphenyl-. Phenylacetic acid itself and some of its other derivatives have been observed to influence cellular metabolism. For instance, phenylacetic acid has been noted to affect energy metabolism and protein synthesis in certain microorganisms. However, it is not scientifically sound to extrapolate these findings directly to Acetic acid, 3-isopropyl-5-methoxyphenyl-, as the isopropyl and methoxy (B1213986) substitutions on the phenyl ring could significantly alter its metabolic effects. Definitive statements on its impact on pathways such as glycolysis, the citric acid cycle, or lipid metabolism await dedicated experimental investigation.

The potential for Acetic acid, 3-isopropyl-5-methoxyphenyl- to engage in redox cycling is currently uninvestigated. Redox cycling involves the ability of a compound to repeatedly accept and donate electrons, potentially leading to the generation of reactive oxygen species (ROS). While some phenolic compounds are known to exhibit such properties, the specific arrangement of the isopropyl and methoxy groups on the phenyl ring of this particular molecule will dictate its electrochemical properties. Without experimental data from assays that measure oxidative stress or antioxidant capacity, any discussion of its involvement in redox cycling would be conjectural. Therefore, the molecular basis of biological activity through this mechanism is not applicable at this time due to a lack of evidence.

Structure Activity Relationship Sar and Structure Property Relationship Spr Theoretical Frameworks

Computational SAR for Acetic Acid, 3-Isopropyl-5-Methoxyphenyl- Derivatives

Computational SAR methods employ computer-based modeling to predict the biological activity of novel or hypothetical compounds based on their chemical structures. oncodesign-services.com These techniques are invaluable for prioritizing synthetic efforts and designing molecules with enhanced potency and selectivity.

Pharmacophore modeling identifies the essential spatial arrangement of molecular features necessary for biological activity. For a molecule like Acetic acid, 3-isopropyl-5-methoxyphenyl-, a hypothetical pharmacophore model would likely consist of several key features derived from its constituent functional groups:

Aromatic Ring (AR): The central phenyl ring serves as a scaffold and can engage in π-π stacking or hydrophobic interactions with a biological target.

Hydrophobic Group (HY): The isopropyl group at the 3-position represents a significant hydrophobic feature, crucial for binding in nonpolar pockets of a receptor.

Hydrogen Bond Acceptor (HBA): The oxygen atom of the methoxy (B1213986) group at the 5-position can act as a hydrogen bond acceptor, forming a key interaction with donor groups on a receptor.

Negative Ionizable (NI): The carboxylic acid moiety is ionizable at physiological pH, forming a carboxylate anion that can engage in strong ionic interactions or hydrogen bonds with positively charged residues like arginine or lysine (B10760008) in a binding site.

These features, arranged in a specific three-dimensional geometry, would constitute the pharmacophore hypothesis for this class of molecules, guiding the design of new derivatives with potentially improved activity.

Quantitative Structure-Activity Relationship (QSAR) analysis establishes a mathematical correlation between the chemical properties of a series of compounds and their biological activities. nih.govbio-hpc.eunih.gov Developing a QSAR model for derivatives of Acetic acid, 3-isopropyl-5-methoxyphenyl- involves calculating various molecular descriptors that quantify their physicochemical properties. sciepub.com

These descriptors fall into several categories:

Electronic Descriptors: These describe the electron distribution in the molecule. Examples include Hammett constants (σ), which quantify the electron-donating or -withdrawing nature of substituents. researchgate.net

Steric Descriptors: These relate to the size and shape of the molecule. Taft's steric parameter (Es) and molar refractivity (MR) are common examples that account for the bulk of substituents. nih.gov

Lipophilic Descriptors: These measure the molecule's hydrophobicity, which influences its ability to cross cell membranes. The partition coefficient (log P) is the most widely used lipophilic descriptor.

A typical linear QSAR model can be represented by the following general equation:

log(1/C) = k1(log P) + k2(σ) + k3(Es) + constant

Where 'C' is the concentration required to produce a defined biological effect, and k1, k2, and k3 are coefficients determined by regression analysis. umich.edu The statistical validity of a QSAR model is assessed using parameters like the squared correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). sciepub.com

Table 1: Illustrative Molecular Descriptors for QSAR Analysis of Acetic Acid, 3-isopropyl-5-methoxyphenyl- Derivatives
Descriptor TypeDescriptor NamePotential Influence on Activity
LipophilicLogP (Partition Coefficient)Affects membrane permeability and hydrophobic interactions with the target.
ElectronicHammett Constant (σ)Quantifies the electron-donating/withdrawing effects of aromatic substituents.
ElectronicDipole MomentInfluences polar interactions with the receptor.
StericMolar Refractivity (MR)Relates to molecular volume and polarizability, affecting binding fit.
StericTaft's Steric Parameter (Es)Measures the bulk of substituents near the reaction center.

Conformational SAR and Bioactive Conformer Identification

Molecules with rotatable bonds, such as Acetic acid, 3-isopropyl-5-methoxyphenyl-, exist as an ensemble of different spatial arrangements or conformers. Conformational analysis is crucial because a molecule must adopt a specific three-dimensional shape, known as the "bioactive conformation," to bind effectively to its target. fiveable.me This bioactive conformer is not necessarily the lowest-energy or most populated conformation in solution. ub.edunih.gov

The key rotatable bonds in this molecule include the bond connecting the phenyl ring to the acetic acid side chain. Rotation around this bond determines the orientation of the carboxylic acid group relative to the substituted ring. Computational methods, such as systematic conformational searches or molecular dynamics simulations, are used to explore the potential energy surface of the molecule and identify stable, low-energy conformers. nih.gov By comparing the conformations of highly active and inactive analogues, researchers can deduce the likely bioactive conformation, providing critical insights for designing more rigid analogues that are "pre-organized" for binding. acs.orgresearchgate.net

Impact of Aromatic Substitution Patterns on Molecular Functionality

The specific placement of the isopropyl and methoxy groups on the phenyl ring is a defining factor in the molecule's biological and physicochemical properties. Substituents influence the molecule's reactivity, shape, and electronic distribution. ajpchem.orgwikipedia.org

For instance, an ortho-isopropyl group might introduce steric hindrance that prevents optimal binding, whereas a para-isopropyl group could potentially fit into a different hydrophobic sub-pocket. Similarly, the electronic influence of the methoxy group changes with its position; it exerts a strong resonance effect from the para position but primarily an inductive effect from the meta position. stackexchange.com This variation in electronic properties can affect the acidity of the carboxylic acid and the strength of hydrogen bonding interactions.

Table 2: Positional Isomers of Isopropyl-Methoxyphenyl Acetic Acid and Their Potential SAR Implications
Isomer NameSubstitution PatternPotential Impact on Biological Interactions
Acetic acid, 3-isopropyl-5-methoxyphenyl-meta, meta'Baseline structure with a specific steric and electronic profile.
Acetic acid, 2-isopropyl-5-methoxyphenyl-ortho, meta'Increased potential for steric hindrance near the acetic acid side chain.
Acetic acid, 4-isopropyl-5-methoxyphenyl-para, meta'Altered shape and placement of the hydrophobic group.
Acetic acid, 3-isopropyl-4-methoxyphenyl-meta, paraEnhanced electron-donating resonance effect from the methoxy group.

The biological activity of Acetic acid, 3-isopropyl-5-methoxyphenyl- is governed by a combination of the steric and electronic properties of its substituents.

Isopropyl Group: This group is characterized by its bulk and hydrophobicity.

Electronic Effect: As an alkyl group, it has a weak electron-donating inductive effect, which slightly increases the electron density of the aromatic ring. libretexts.org

Methoxy Group: This group has dual electronic effects and can participate in hydrogen bonding.

Electronic Effect: The methoxy group is electron-donating through resonance (mesomeric effect) due to the lone pairs on the oxygen atom, but it is electron-withdrawing through induction because oxygen is more electronegative than carbon. stackexchange.commdpi.comlibretexts.org From the meta position (as in the title compound), the inductive effect predominates, withdrawing electron density from the ring. stackexchange.com

Hydrogen Bonding: The oxygen atom can act as a hydrogen bond acceptor, which is a crucial interaction for anchoring the molecule in a specific orientation within a receptor's active site. nih.gov

The interplay between the steric bulk of the isopropyl group and the electronic and hydrogen-bonding capacity of the methoxy group defines the molecule's specific SAR profile, guiding further optimization efforts.

Future Directions and Emerging Research Perspectives

Exploration of Acetic Acid, 3-Isopropyl-5-Methoxyphenyl- in Novel Chemical Reaction Development

The unique substitution pattern of Acetic acid, 3-isopropyl-5-methoxyphenyl—featuring an isopropyl group at the C3 position and a methoxy (B1213986) group at the C5 position—presents intriguing possibilities for novel chemical transformations. Future research could focus on leveraging these functional groups to develop new synthetic methodologies. For instance, the electron-donating nature of the methoxy and isopropyl groups can influence the reactivity of the aromatic ring, potentially directing electrophilic substitution reactions to specific positions.

Moreover, the carboxylic acid moiety is a versatile handle for a wide range of reactions, including amidation, esterification, and conversion to other functional groups. Research could explore its use in multicomponent reactions, where the steric hindrance from the adjacent isopropyl group might lead to unique stereochemical outcomes. The development of synthetic routes using this compound as a building block could yield novel molecular scaffolds for applications in medicinal chemistry and materials science. researchgate.net

Integration of Machine Learning and Artificial Intelligence in Predictive Studies of Phenylacetic Acid Derivatives

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the prediction of molecular properties and activities, thereby accelerating the discovery process. For phenylacetic acid derivatives, including 3-isopropyl-5-methoxyphenylacetic acid, computational models can be developed to forecast a range of characteristics.

Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning algorithms like random forests and deep neural networks, can be trained on datasets of known phenylacetic acid derivatives to predict biological activities, such as antimicrobial or plant growth-regulating effects. ijain.orgacs.org These models use molecular descriptors—quantifiable features of the molecule's structure—to establish correlations with observed activities. ijain.org By inputting the structure of Acetic acid, 3-isopropyl-5-methoxyphenyl-, these models could predict its potential efficacy and guide experimental validation, saving significant time and resources.

Table 1: Hypothetical Machine Learning Model Predictions for Phenylacetic Acid Derivatives

CompoundPredicted Bioactivity Score (0-1)Predicted Solubility (mg/L)Key Descriptor(s)
Phenylacetic acid0.4515600LogP, Molecular Weight
4-Hydroxyphenylacetic acid0.6210200LogP, Polar Surface Area
3-Methoxyphenylacetic acid0.588500LogP, Number of Rotatable Bonds
Acetic acid, 3-isopropyl-5-methoxyphenyl-0.71 (Predicted)4300 (Predicted)LogP, Steric Hindrance Parameters

This table presents hypothetical data to illustrate the potential output of predictive models.

Designing Advanced Materials and Catalysts Incorporating Phenylacetic Acid Scaffolds

The structural framework of phenylacetic acid can be incorporated into larger polymeric or supramolecular structures to create advanced materials. The carboxylic acid group provides a convenient point for polymerization or for grafting onto existing polymer backbones, such as polylactic acid (PLA), to create functionalized biomaterials. mdpi.com These materials could be designed as scaffolds for tissue engineering, where the phenylacetic acid moiety could potentially influence cell adhesion, proliferation, and differentiation. mdpi.com

Furthermore, the phenylacetic acid scaffold could be used in the design of novel catalysts. By coordinating the carboxylate group to a metal center and functionalizing the phenyl ring, it may be possible to create organometallic catalysts for specific organic transformations. The steric and electronic properties endowed by the isopropyl and methoxy groups could play a crucial role in tuning the catalyst's activity and selectivity.

Theoretical Approaches to Elucidating Complex Biological Pathways Influenced by Phenylacetic Acids

Phenylacetic acid (PAA) is recognized as a naturally occurring auxin, a class of plant hormones that regulate growth and development. nih.govnih.gov While the metabolic pathways of PAA are being actively researched, the specific biological role of substituted derivatives like Acetic acid, 3-isopropyl-5-methoxyphenyl- is unknown. researchgate.netbiorxiv.org

Theoretical and computational approaches, such as molecular docking and molecular dynamics simulations, can be employed to investigate how this specific molecule might interact with biological targets. For instance, researchers could model the binding of Acetic acid, 3-isopropyl-5-methoxyphenyl- to auxin-binding proteins and other receptors involved in plant signaling pathways. researchgate.net These in silico studies can generate hypotheses about its potential biological activity, which can then be tested experimentally. Such studies could reveal whether the compound acts as an agonist or antagonist of these pathways and how its metabolic fate might differ from that of unsubstituted PAA. nih.gov

Synthetic Biology Approaches for Biosynthesis

While a natural source for Acetic acid, 3-isopropyl-5-methoxyphenyl- has not been identified, the principles of synthetic biology offer a potential route for its biosynthesis. The general biosynthetic pathway for phenylacetic acid starts from the amino acid phenylalanine. nih.govnih.gov By engineering microorganisms like Escherichia coli or yeast, it may be possible to create a novel metabolic pathway to produce this specific derivative. nih.govresearchgate.net

This would involve introducing a suite of enzymes capable of performing the necessary transformations:

Conversion of a precursor to a phenylpyruvate intermediate.

Introduction of the isopropyl and methoxy groups onto the phenyl ring, which would require the discovery or engineering of specific tailoring enzymes like prenyltransferases and methyltransferases.

Decarboxylation and oxidation to yield the final phenylacetic acid derivative. frontiersin.org

Success in this area would provide a sustainable, bio-based production route for the compound, enabling larger-scale studies of its properties and applications.

Development of New Analytical Tools for Tracing and Quantifying Complex Organic Acids in Research Matrices

The ability to accurately detect and quantify organic acids in complex mixtures such as cell cultures, environmental samples, or biological fluids is crucial for research. Current methods for analyzing organic acids include high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.net

Future research could focus on developing new analytical tools with enhanced sensitivity and selectivity for specific phenylacetic acid derivatives. This might involve the creation of novel stationary phases for chromatography that have a high affinity for this class of compounds or the development of specific derivatization reagents that improve their detection by mass spectrometry. creative-proteomics.com Techniques like post-column pH buffering can also be optimized to improve detection by electroconductivity. shimadzu.comshimadzu.com The development of such methods would be essential for studying the metabolism, environmental fate, and pharmacokinetic properties of Acetic acid, 3-isopropyl-5-methoxyphenyl-.

Table 2: Comparison of Analytical Techniques for Organic Acid Quantification

TechniquePrincipleAdvantagesChallenges for Phenylacetic Acids
HPLC-UVSeparation by chromatography, detection by UV absorbance. shimadzu.comRobust, widely available.Interference from other UV-absorbing compounds. shimadzu.com
GC-MSSeparation of volatile derivatives by gas chromatography, detection by mass spectrometry. nih.govHigh sensitivity and structural information. nih.govRequires derivatization, which can be complex. researchgate.net
LC-MSSeparation by liquid chromatography, detection by mass spectrometry. creative-proteomics.comHigh sensitivity and selectivity, no derivatization needed. creative-proteomics.comMatrix effects can suppress ionization.
Ion Exclusion ChromatographySeparation based on ion exclusion with post-column detection. shimadzu.comExcellent selectivity for organic acids. shimadzu.comRequires specialized columns and post-column reagent delivery. shimadzu.com

Q & A

Basic Research Questions

Q. What experimental methods are recommended for determining the purity and structural integrity of 3-isopropyl-5-methoxyphenyl acetic acid?

  • Methodology :

  • Chromatographic Analysis : Use HPLC or GC-MS to assess purity, referencing retention times and peak area ratios against certified standards .
  • Spectroscopic Characterization : Employ 1H^1H-NMR and 13C^{13}C-NMR to confirm the presence of functional groups (e.g., methoxy, isopropyl, and acetic acid moieties). Compare spectral data with NIST Chemistry WebBook entries for analogous compounds .
  • Melting Point Validation : Measure the compound’s melting point and cross-reference with crystallographic data from structurally similar acetic acid derivatives (e.g., 2-(2-methoxyphenyl)acetic acid, which crystallizes in a monoclinic system) .

Q. How can researchers mitigate safety risks during the synthesis of 3-isopropyl-5-methoxyphenyl acetic acid?

  • Methodology :

  • Engineering Controls : Implement closed-system reactors and local exhaust ventilation to minimize inhalation exposure .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and dust respirators when handling fine powders or volatile intermediates .
  • Waste Management : Neutralize acidic byproducts with sodium bicarbonate before disposal, following protocols from TCI America’s safety guidelines .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported yields for synthetic routes to 3-isopropyl-5-methoxyphenyl acetic acid?

  • Methodology :

  • Metabolic Flux Analysis (MFA) : Adapt techniques used in acetic acid production studies to map reaction pathways and identify rate-limiting steps. For example, overexpressing key enzymes (e.g., PQQ-dependent alcohol dehydrogenase) improved ethanol-to-acetate conversion by 61.42 g/L in Acetobacter pasteurianus .
  • Comparative Reaction Optimization : Test solvent systems (e.g., THF vs. DMF) and catalysts (e.g., palladium vs. copper) under controlled conditions. Reference LookChem’s synthesis route analysis for analogous esters to prioritize high-yield pathways .

Q. How can crystallographic data inform the design of derivatives with enhanced stability?

  • Methodology :

  • X-ray Diffraction (XRD) : Resolve the crystal structure of 3-isopropyl-5-methoxyphenyl acetic acid to identify hydrogen-bonding patterns and steric hindrance. For example, 2-(2-methoxyphenyl)acetic acid forms intermolecular O–H···O bonds, stabilizing its lattice .
  • Computational Modeling : Use density functional theory (DFT) to predict substituent effects on solubility and thermal stability. Compare results with experimental thermogravimetric analysis (TGA) data .

Q. What analytical approaches validate the role of 3-isopropyl-5-methoxyphenyl acetic acid in metabolic pathways?

  • Methodology :

  • Isotopic Labeling : Incorporate 13C^{13}C-labeled acetate into microbial cultures and track incorporation via LC-MS, as demonstrated in studies on endophytic bacteria producing acetic acid for Cd detoxification .
  • Proteomic Profiling : Use 2D-PAGE and MALDI-TOF to identify proteins upregulated in response to the compound. For instance, 19 differentially expressed proteins were linked to ethanol oxidation in engineered Acetobacter strains .

Data Contradiction and Resolution

Q. How should researchers address discrepancies between predicted and observed NMR spectra?

  • Methodology :

  • Solvent Effects : Test spectra in deuterated DMSO vs. CDCl₃ to assess solvent-induced shifts, as seen in studies of methoxyphenyl acetic acid derivatives .
  • Dynamic Exchange Analysis : Investigate tautomerism or rotameric equilibria using variable-temperature NMR. For example, methoxy groups in ortho positions can restrict rotation, altering splitting patterns .

Q. Why do metabolic flux analyses (MFA) of acetic acid derivatives sometimes conflict with experimental yield data?

  • Methodology :

  • Constraint Refinement : Incorporate thermodynamic feasibility checks (e.g., Gibbs free energy of reactions) into MFA models. Studies on Acetobacter highlighted discrepancies between predicted and actual ATP yields, necessitating manual flux adjustments .
  • Cross-Validation : Compare MFA results with transcriptomic data to identify post-transcriptional regulatory mechanisms affecting enzyme activity .

Tables for Key Data

Property Method Reference Compound Key Finding
Melting PointDifferential Scanning Calorimetry2-(2-Methoxyphenyl)acetic acid112–114°C (monoclinic, P2₁/c)
1H^1H-NMR Shift (methoxy)400 MHz NMR (DMSO-d₆)4-Methoxyphenylboronic acidδ 3.78 ppm (singlet, integration 3H)
Metabolic Flux (acetate)13C^{13}C-MFAAcetobacter pasteurianus61.42 g/L yield via PQQ-ADH overexpression

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